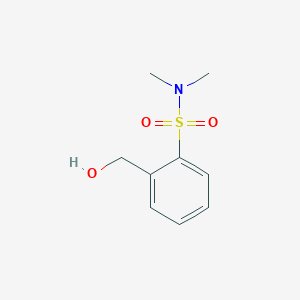

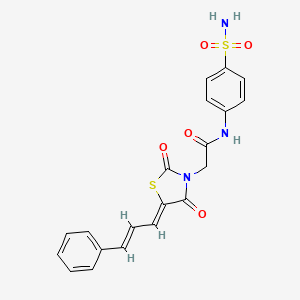

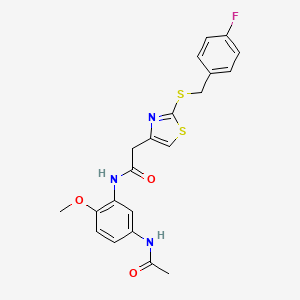

![molecular formula C18H19N3O3S B2496418 N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 1001520-07-5](/img/structure/B2496418.png)

N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical reactions starting from basic organic precursors. For instance, derivatives of quinazolinone, such as N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, have been synthesized using cyclohexyl precursors, highlighting the versatility and complexity of synthesis pathways for these compounds (Marinko et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide" is characterized by complex ring systems, including quinazolinone cores. These structures are often analyzed using spectroscopic methods such as NMR and IR, which provide insights into the arrangement of atoms and the presence of functional groups contributing to the compound's chemical behavior.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including alkylation and aminolysis, to produce derivatives with potential biological activities. The reactivity is influenced by the presence of functional groups, such as the acetamide and sulfanyl groups, which can undergo nucleophilic substitution reactions. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized, demonstrating the diverse chemical transformations these compounds can undergo (Berest et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Peptidomimetic Building Blocks : Compounds like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide have been synthesized as novel peptidomimetic building blocks, indicating the utility of similar compounds in designing peptidomimetics for research and therapeutic applications (Marinko et al., 2000).

Anticancer Potential

- Cytotoxic Evaluation : Quinazolinone derivatives have been explored for their cytotoxic effects against cancer cell lines, demonstrating the potential of this chemical scaffold in anticancer research. For instance, quinazolinone-oxadiazole conjugates exhibited significant cytotoxic activity against HeLa cell lines (Hassanzadeh et al., 2019).

Antitumor Activities

- Broad Spectrum Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, underscoring the application of quinazolinone derivatives in developing antitumor agents (Al-Suwaidan et al., 2016).

Molecular Docking and Modeling

- EGFR/HER2 Inhibition : Research into benzo[g]quinazolin benzenesulfonamide derivatives highlighted their potential as dual EGFR/HER2 inhibitors, a crucial target in cancer therapy, indicating the utility of related compounds in targeted cancer treatment (Alsaid et al., 2017).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-11(22)12-5-4-6-13(9-12)19-16(23)10-25-17-14-7-2-3-8-15(14)20-18(24)21-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQBPQSUNLDRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)